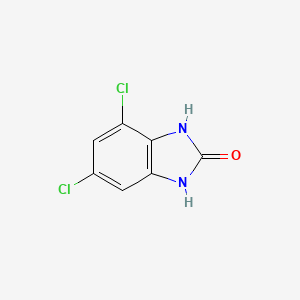

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H4Cl2N2O. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.

Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidazolones depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a pharmacophore in the development of drugs with antibacterial, antifungal, and antidiabetic properties.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Research: It serves as a tool in studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, affecting cell division .

Comparison with Similar Compounds

Similar Compounds

5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with amino groups instead of chlorine atoms.

5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one: Contains an amino and a methoxy group.

1-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a methyl group instead of chlorine atoms.

Uniqueness

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazolones .

Biological Activity

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core with two chlorine substituents at the 4 and 6 positions, which significantly influences its biological activity.

Research has indicated that this compound exhibits various biological activities through several mechanisms:

- Ion Channel Modulation : The compound has been shown to interact with calcium-activated potassium channels (KCa3.1), enhancing chloride secretion in epithelial cells. This action is particularly relevant in cystic fibrosis research, where modulation of these channels can improve ion transport across cell membranes .

- Antiproliferative Effects : In studies involving cancer cell lines such as HeLa and A549, this compound demonstrated significant cytotoxic effects. The compound inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

Case Study 1: Cystic Fibrosis Research

In a study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, this compound was evaluated for its ability to enhance chloride ion secretion in primary human bronchial epithelial cells. The results indicated that the compound increased the chloride secretory response when combined with other CFTR modulators like VX-770 and VX-661 .

Case Study 2: Anticancer Properties

A series of experiments assessed the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited a marked reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

Properties

Molecular Formula |

C7H4Cl2N2O |

|---|---|

Molecular Weight |

203.02 g/mol |

IUPAC Name |

4,6-dichloro-1,3-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |

InChI Key |

IQVUIJYEKLITAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.